4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 6th and 7th positions on the pyrazolo[1,5-a]pyridine ring system.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
Based on the information about related compounds, it can be inferred that these types of compounds might interact with their targets (such as trks) and inhibit their activities . This inhibition could lead to a decrease in the proliferation and differentiation of cells, thereby potentially preventing the development of cancer .
Biochemical Pathways
Trks, which are potential targets of similar compounds, are known to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) that are associated with the proliferation, differentiation, and survival of cells . Therefore, it is plausible that 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine might affect these pathways.
Result of Action
Based on the potential inhibition of trks, it can be inferred that this compound might lead to a decrease in cell proliferation and differentiation, potentially preventing the development of cancer .
Biochemical Analysis
Biochemical Properties
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. Additionally, this compound can interact with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, the compound has been observed to induce apoptosis by disrupting cell signaling pathways that promote cell survival. It also affects gene expression by inhibiting transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites. This binding can prevent substrate access and catalysis, effectively shutting down the enzyme’s function. Additionally, the compound can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules. These molecular interactions can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular function. The compound’s degradation products may also have biological activity, complicating the interpretation of long-term effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications. Additionally, threshold effects have been noted, where a minimal effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on DNA and nuclear proteins. Additionally, binding to plasma proteins can affect the compound’s distribution and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production. Similarly, nuclear localization can affect gene expression and DNA repair processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyridines can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: De-brominated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
- 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for certain applications in medicinal chemistry and material science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
4-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-5-8(10)9-3-4-11-12(9)7(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTFIWVSGAAEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.